molecular formula C20H27N3O3 B280317 ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B280317
M. Wt: 357.4 g/mol
InChI Key: MKVRPTQVCYBAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, also known as DMQX, is a potent and selective antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. AMPA receptors are glutamate-gated ion channels that mediate fast excitatory neurotransmission in the central nervous system (CNS). DMQX has been widely used as a research tool to investigate the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate acts as a competitive antagonist of AMPA receptors by binding to the receptor's ligand-binding domain and preventing the binding of glutamate, the endogenous agonist of the receptor. By blocking the activation of AMPA receptors, this compound inhibits the influx of calcium ions into the postsynaptic neuron, which is necessary for the induction of long-term potentiation (LTP) and other forms of synaptic plasticity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the induction of LTP in hippocampal slices, as well as to impair spatial learning and memory in rodents. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, possibly by reducing excitotoxicity and oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several advantages as a research tool. It is a highly potent and selective antagonist of AMPA receptors, which allows for precise manipulation of AMPA receptor function. This compound is also relatively stable and easy to handle, which makes it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. This compound can also have off-target effects on other ion channels and receptors, which can complicate data interpretation.

Future Directions

There are several future directions for research on ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate and AMPA receptors. One direction is to investigate the role of AMPA receptors in the pathophysiology of various neurological and psychiatric disorders, and to develop novel therapeutics targeting AMPA receptors. Another direction is to explore the molecular mechanisms underlying the regulation of AMPA receptor function, including the role of auxiliary subunits and post-translational modifications. Finally, further studies are needed to elucidate the physiological and pathological roles of specific AMPA receptor subtypes, and to develop selective modulators of these subtypes.

Synthesis Methods

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid ethyl ester in the presence of a base, followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Ethyl 4-(1,5-dimethyl-1H-pyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been extensively used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. For example, this compound has been used to study the contribution of AMPA receptors to synaptic plasticity, learning, and memory. This compound has also been used to investigate the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases, as well as in psychiatric disorders such as depression and schizophrenia.

Properties

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

ethyl 4-(1,5-dimethylpyrazol-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H27N3O3/c1-7-26-19(25)16-11(2)22-14-8-20(4,5)9-15(24)18(14)17(16)13-10-21-23(6)12(13)3/h10,17,22H,7-9H2,1-6H3

InChI Key

MKVRPTQVCYBAOQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(N(N=C3)C)C)C(=O)CC(C2)(C)C)C

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=C(N(N=C3)C)C)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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